molecular formula C6H12O3 B7807004 2-[(2-Methoxyethoxy)methyl]oxirane CAS No. 40349-67-5

2-[(2-Methoxyethoxy)methyl]oxirane

Cat. No.: B7807004
CAS No.: 40349-67-5
M. Wt: 132.16 g/mol
InChI Key: KQXZMAACKJIRJE-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethoxy)methyl]oxirane is an organic compound with the molecular formula C8H16O4. It is a type of glycidyl ether, which is characterized by the presence of an oxirane (epoxide) ring. This compound is used in various chemical reactions and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Methoxyethoxy)methyl]oxirane can be synthesized through a reaction involving glycidol and 2-methoxyethanol. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of glycidol on the methoxyethanol, resulting in the formation of the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity reactants and controlled reaction environments are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce various glycidyl derivatives .

Scientific Research Applications

2-[(2-Methoxyethoxy)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxyethoxy)methyl]oxirane
  • 2-[(2-Butoxyethoxy)methyl]oxirane
  • 2-[(2-Propoxyethoxy)methyl]oxirane

Uniqueness

2-[(2-Methoxyethoxy)methyl]oxirane is unique due to its specific balance of hydrophilicity and reactivity. The presence of the methoxy group provides a distinct solubility profile, making it suitable for applications where other glycidyl ethers may not be as effective. Its reactivity and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-methoxyethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZMAACKJIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40349-67-5
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40349-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60284046, DTXSID301197479
Record name 2-[(2-methoxyethoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13483-49-3, 40349-67-5
Record name NSC35148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-methoxyethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40349-67-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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